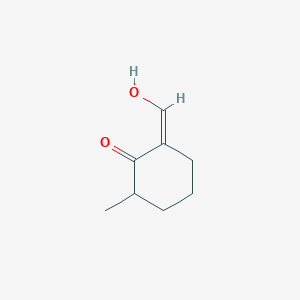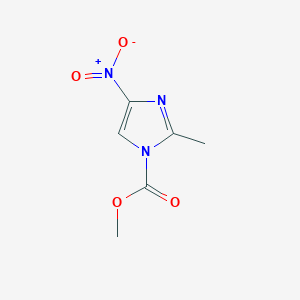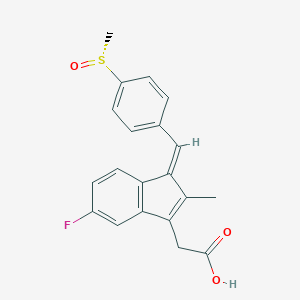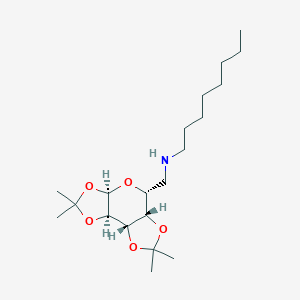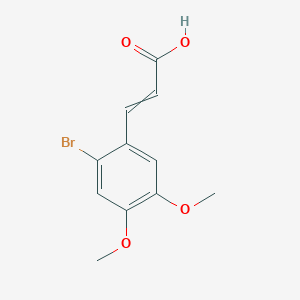
2-Bromo-4,5-dimethoxycinnamic acid
説明
2-Bromo-4,5-dimethoxycinnamic acid is a derivative of cinnamic acid, a compound known for its role in the biosynthesis of flavonoids and other phenolic compounds in plants. While the provided papers do not directly discuss 2-Bromo-4,5-dimethoxycinnamic acid, they do provide insights into the properties and reactivity of structurally related compounds, such as hydroxycinnamic acids and their halogenated derivatives, as well as dimethoxycinnamic acid complexes with metals .
Synthesis Analysis
The synthesis of halogenated cinnamic acids typically involves the introduction of a halogen atom into the cinnamic acid scaffold. The presence of electron-donating methoxy groups in the 2,5-dimethoxycinnamic acid can influence the reactivity and selectivity of halogenation reactions . Although the exact synthesis of 2-Bromo-4,5-dimethoxycinnamic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the corresponding dimethoxycinnamic acid.
Molecular Structure Analysis
The molecular structure of cinnamic acid derivatives is characterized by the presence of a phenyl ring and a carboxylic acid group connected by an ethylene bridge. The introduction of bromine and methoxy groups would influence the electronic distribution and steric hindrance within the molecule. The X-ray structural characterization of copper(II) complexes with 2,5-dimethoxycinnamic acid reveals how substituents on the cinnamic acid backbone can affect coordination geometry and metal-ligand interactions .
Chemical Reactions Analysis
Cinnamic acid derivatives are known to participate in various chemical reactions, including hydrogen bonding and photoreactive processes. For instance, 3,5-dinitrocinnamic acid forms a photoreactive complex with 2,5-dimethoxycinnamic acid, leading to the formation of a cyclobutane dimer . The presence of a bromine atom in 2-Bromo-4,5-dimethoxycinnamic acid could also influence its reactivity, potentially affecting its participation in similar photoreactive processes or hydrogen bonding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamic acid derivatives are significantly influenced by their substituents. Halogenation, particularly with bromine, can increase the lipophilicity of the compound, as observed in the study of hydroxycinnamic acid derivatives . This change in lipophilicity can have implications for the compound's solubility, reactivity, and potential biological activity. Additionally, the presence of methoxy groups can affect the redox potential of the compound, which is an important factor in its antioxidant activity .
科学的研究の応用
Photomechanical Behavior
2-Bromo-4,5-dimethoxycinnamic acid and related compounds, such as 3,4-dimethoxycinnamic acid, have been studied for their unique photomechanical properties. The solid-state 2 + 2 photodimerization of these compounds is significant due to their molecular movement during reactions, which could have implications in materials science and photomechanical applications (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).
Metabolism Studies
Although not directly studying 2-Bromo-4,5-dimethoxycinnamic acid, related research on the metabolism of similar compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in various species, including humans, has been conducted. This research is significant in understanding the metabolic pathways and potential toxic effects of related bromo-dimethoxy compounds (Carmo et al., 2005).
Hydrogen Bonding and Topochemistry
Studies on compounds like 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid have highlighted the role of C-H ⋯ O hydrogen bonding in dictating the symmetry of molecular networks. This research is relevant to understanding the chemical behavior and potential applications of 2-Bromo-4,5-dimethoxycinnamic acid in various fields, including crystallography and materials science (Desiraju & Sharma, 1991).
Synthesis and Anti-Inflammatory Properties
Research into the synthesis of related compounds, such as 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their halogeno derivatives, has shown potential anti-inflammatory properties. This research could be applicable to 2-Bromo-4,5-dimethoxycinnamic acid in the context of developing new anti-inflammatory drugs (Daukšas et al., 1994).
Copper Complexes and Antimicrobial Activity
Studies on the synthesis of copper(II) complexes with 3,4-dimethoxyhydrocinnamic acid (related to 2-Bromo-4,5-dimethoxycinnamic acid) have shown promising antimicrobial activity. This research could guide the use of 2-Bromo-4,5-dimethoxycinnamic acid in developing antimicrobial agents (Zoroddu & Berardi, 1989).
Safety And Hazards
特性
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCWIFRXCLULX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxycinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






